molecular formula C14H16N4O3 B5964588 3,4-dimethoxybenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone

3,4-dimethoxybenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone

Cat. No. B5964588
M. Wt: 288.30 g/mol
InChI Key: ISRIRLDNPXNRBQ-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxybenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone, also known as DMBA-MPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazone derivative of pyrimidine and is synthesized through a multistep process involving the condensation of 3,4-dimethoxybenzaldehyde with 4-methyl-6-oxo-1,6-dihydro-2-pyrimidinylhydrazine.

Mechanism of Action

The mechanism of action of 3,4-dimethoxybenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. This compound has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
3,4-dimethoxybenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone has been found to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3,4-dimethoxybenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone is its wide range of biological activities, which makes it a potential candidate for the development of new drugs and therapies. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for the study of 3,4-dimethoxybenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone. One area of research could focus on the development of new formulations or delivery methods that improve the solubility and bioavailability of this compound. Another area of research could involve the identification of new targets and signaling pathways that are modulated by 3,4-dimethoxybenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone. Additionally, further studies could be conducted to investigate the potential applications of this compound in the treatment of various diseases and conditions.

Synthesis Methods

The synthesis of 3,4-dimethoxybenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone is a multistep process that involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methyl-6-oxo-1,6-dihydro-2-pyrimidinylhydrazine. The reaction is carried out in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting product is then purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

3,4-dimethoxybenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant properties. It has also been shown to have potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-9-6-13(19)17-14(16-9)18-15-8-10-4-5-11(20-2)12(7-10)21-3/h4-8H,1-3H3,(H2,16,17,18,19)/b15-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRIRLDNPXNRBQ-OVCLIPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NN=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)NC(=N1)N/N=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643072
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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